3-Bromo-5-fluoropyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANCKJPIOOGVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704640 | |
| Record name | 3-Bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-89-2 | |
| Record name | 3-Bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 3-Bromo-5-fluoropyridin-4-amine (CAS 1244333-55-3)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a consolidated overview of the available physical and chemical information for 3-Bromo-5-fluoropyridin-4-amine. It is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Core Physical Properties
| Property | Value/Information | Source |
| CAS Number | 1244333-55-3 | N/A |
| Molecular Formula | C₅H₄BrFN₂ | N/A |
| Molecular Weight | 191.00 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
Given the absence of specific experimental data, this section provides a general protocol for a fundamental physical property determination.
Melting Point Determination (Capillary Method)
This standard procedure is used to determine the melting point range of a crystalline organic solid.
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Materials and Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the sealed end.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed. This marks the beginning of the melting range.
-
Continue to heat slowly and record the temperature at which the last crystal melts. This marks the end of the melting range.
-
-
Reporting: The melting point should be reported as a range. A narrow melting range is indicative of a high-purity substance.
Logical and Experimental Workflows
The following diagrams illustrate conceptual workflows relevant to the study of this compound.
The Strategic Application of 3-Bromo-5-fluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 26, 2025 – In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, 3-Bromo-5-fluoropyridin-4-amine (CAS: 1214326-89-2), a strategically substituted pyridine, emerges as a versatile scaffold with significant potential for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth analysis of its potential applications, drawing upon the well-established reactivity of its constituent functional groups and analogous structures in medicinal chemistry.
Core Attributes and Synthetic Versatility
This compound incorporates three key functional groups that can be selectively manipulated to generate complex molecular architectures. The bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 5-position can significantly modulate the physicochemical properties of derivative compounds, such as pKa, metabolic stability, and membrane permeability, which are critical parameters in drug design. Furthermore, the amino group at the 4-position can act as a nucleophile or be derivatized to introduce a wide range of functionalities.
Potential Applications in Drug Discovery
While specific, publicly documented applications of this compound are limited, its structural motifs are prevalent in a number of potent, biologically active agents, particularly in the realm of kinase inhibition. The aminopyridine core is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases.
Kinase Inhibitor Synthesis
A primary potential application of this compound is in the synthesis of kinase inhibitors for oncology and inflammatory diseases. The general strategy involves utilizing the bromine atom for a Suzuki or Buchwald-Hartwig coupling reaction to introduce a larger aromatic system, while the amino group can be further functionalized to enhance target binding and selectivity.
Table 1: Analogous Fluorinated Aminopyridine-Based Kinase Inhibitors
| Kinase Target | Precursor Scaffold | Key Coupling Reaction | Resulting Inhibitor Activity (IC50) |
| BTK/FLT3 | Aminopyrimidine | Suzuki Coupling | 0.29-950 nM[1] |
| TrkA/B/C | Fluorinated Quinazoline | Not Specified | 85-650 nM[2] |
| MPS1/Aurora | 3-aminopyridin-2-one | Suzuki Coupling | Not Specified[3] |
This table presents data from analogous compounds to illustrate the potential of the this compound scaffold.
Experimental Protocols
The following are detailed, plausible methodologies for key synthetic transformations involving this compound, based on established procedures for similar substrates.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds, allowing for the arylation or heteroarylation at the 3-position of the pyridine ring.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a base, typically an aqueous solution of sodium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.).
-
The reaction is carried out in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary or secondary amines at the 3-position.
Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos- or BrettPhos-precatalysts), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.).
-
Add a dry, aprotic solvent such as toluene or THF under an inert atmosphere.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with monitoring by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography affords the N-arylated or N-alkylated product.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry. Its strategically positioned functional groups allow for a wide range of synthetic manipulations, providing access to novel and diverse chemical matter. While its full potential is still being explored, the established chemistry of analogous compounds strongly suggests its utility in the development of next-generation therapeutics, particularly in the area of kinase inhibition. Researchers and drug development professionals are encouraged to consider this scaffold in their efforts to address unmet medical needs.
References
- 1. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Modeling of 3-Bromo-5-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of 3-Bromo-5-fluoropyridin-4-amine. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from structurally similar compounds to provide insights into its electronic properties, reactivity, and potential applications in drug discovery.
Introduction to this compound
This compound is a halogenated aminopyridine derivative. The presence of bromine and fluorine atoms, along with the amino group on the pyridine ring, imparts unique electronic and chemical properties to the molecule. These features make it an interesting candidate for various applications, including as a building block in medicinal chemistry for the synthesis of more complex bioactive molecules. Understanding its structural and electronic characteristics through computational modeling is crucial for predicting its reactivity, potential biological targets, and for designing novel derivatives with desired properties.
Computational Modeling Workflow
A generalized workflow for the computational analysis of the electronic properties of molecules like this compound is essential for systematic study. This process typically involves geometry optimization, frequency analysis to confirm a true energy minimum, followed by single-point energy calculations to determine various electronic descriptors.
Theoretical Studies and Data Presentation
Optimized Molecular Geometry
Density Functional Theory (DFT) is a powerful method for determining the optimized geometry of molecules. For a molecule like this compound, a common level of theory used is B3LYP with a basis set such as 6-311++G(d,p). The following table presents expected bond lengths and angles based on studies of similar substituted pyridines.
| Parameter | Value (Angstrom Å or Degrees °) |
| Bond Lengths (Å) | |
| C-Br | ~1.89 |
| C-F | ~1.35 |
| C-N (amino) | ~1.38 |
| C-N (ring) | ~1.33 - 1.39 |
| C-C (ring) | ~1.38 - 1.40 |
| N-H | ~1.01 |
| **Bond Angles (°) ** | |
| C-C-Br | ~120 |
| C-C-F | ~119 |
| C-C-N (amino) | ~121 |
| C-N-C (ring) | ~117 |
| H-N-H | ~115 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[1] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity.[1] For substituted aminopyridines, the HOMO is typically localized on the electron-rich aminopyridine ring.[1]
| Parameter | Analog: 2-Amino-5-chloropyridine[1] | Analog: 3-amino-4-(Boc-amino)pyridine[1] |
| HOMO Energy (eV) | -6.070 | -6.23 |
| LUMO Energy (eV) | -0.835 | -0.58 |
| HOMO-LUMO Gap (eV) | 5.235 | 5.65 |
Based on these analogs, this compound is expected to have a significant HOMO-LUMO gap, indicating good stability. The electron-withdrawing nature of the bromine and fluorine atoms likely lowers both the HOMO and LUMO energy levels compared to unsubstituted aminopyridine.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) surface visualizes the charge distribution of a molecule, predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MESP would likely show a negative potential around the nitrogen of the pyridine ring and the amino group, making them sites for electrophilic attack. The carbon atoms attached to the bromine and fluorine atoms would exhibit a more positive potential, making them susceptible to nucleophilic attack.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound could involve nucleophilic aromatic substitution on a di- or tri-halogenated pyridine precursor. A general protocol is outlined below.
Protocol: Nucleophilic Aromatic Substitution
-
Reactants : A suitable starting material would be a di- or tri-halogenated fluoropyridine.
-
Reaction Conditions : The precursor is reacted with an amino source, such as ammonia or a protected amine, often in a polar aprotic solvent like DMSO or NMP.
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Catalysis : The reaction may be uncatalyzed if the pyridine ring is sufficiently activated by electron-withdrawing groups, or it may require a catalyst such as a copper or palladium complex.
-
Work-up and Purification : After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent. Purification is then carried out using column chromatography or recrystallization.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts will be influenced by the electronic effects of the halogen and amino substituents.
-
¹³C NMR : The carbon NMR will provide information on the carbon skeleton. The carbon atoms attached to the electronegative fluorine, bromine, and nitrogen atoms will show characteristic downfield shifts.
-
¹⁹F NMR : The fluorine NMR will show a signal characteristic of a fluorine atom attached to a pyridine ring, with coupling to adjacent protons.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300-3500 |
| C-N stretch (aromatic amine) | 1250-1360 |
| C=C and C=N stretch (pyridine ring) | 1400-1600 |
| C-F stretch | 1000-1400 |
| C-Br stretch | 500-600 |
4.2.3. UV-Visible Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position of the absorption maxima (λmax) will be sensitive to the substitution pattern on the pyridine ring.
Potential Applications in Drug Discovery
Halogenated pyridines are important scaffolds in medicinal chemistry. The unique properties of this compound make it a valuable intermediate for the synthesis of potential drug candidates.
Molecular Docking and Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies can be performed against various biological targets, such as kinases, to predict their potential as inhibitors. The binding affinity and mode of interaction can provide insights for the rational design of more potent and selective drug candidates.
Structure-Activity Relationship (SAR) Studies
By synthesizing a library of derivatives based on the this compound scaffold and evaluating their biological activity, a structure-activity relationship (SAR) can be established. This information is invaluable for understanding how modifications to the molecule affect its interaction with a biological target, guiding the design of more effective therapeutic agents. The bromine atom, for instance, can be a site for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling.
Conclusion
While direct experimental and computational data on this compound is scarce, a comprehensive understanding of its properties can be inferred from the study of analogous substituted pyridines. The computational models and experimental protocols outlined in this guide provide a robust framework for researchers to investigate this molecule further. Its unique substitution pattern makes it a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further dedicated studies on this specific compound are warranted to fully elucidate its chemical and biological profile.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoropyridin-4-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This reaction has become an indispensable tool in medicinal chemistry and drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. The 3-aryl-5-fluoropyridin-4-amine scaffold is of significant interest in drug development, as the pyridine ring is a common motif in bioactive molecules, and the fluorine atom can enhance metabolic stability and binding affinity. These application notes provide detailed protocols and data for the Suzuki-Miyaura coupling of 3-bromo-5-fluoropyridin-4-amine with various arylboronic acids, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.[1] This data serves as a strong predictive guide for the coupling of this compound under similar optimized conditions. The electronic effects of the 5-fluoro substituent may influence reaction rates and yields, potentially requiring minor adjustments to the general protocol.
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 5-fluoro-3-phenylpyridin-4-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-fluoro-3-(4-methoxyphenyl)pyridin-4-amine | 92 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-5-fluoropyridin-4-amine | 88 |
| 4 | 4-Fluorophenylboronic acid | 5-fluoro-3-(4-fluorophenyl)pyridin-4-amine | 87 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-fluoro-3-(4-(trifluoromethyl)phenyl)pyridin-4-amine | 78 |
| 6 | 3-Methoxyphenylboronic acid | 5-fluoro-3-(3-methoxyphenyl)pyridin-4-amine | 90 |
| 7 | 2-Methoxyphenylboronic acid | 5-fluoro-3-(2-methoxyphenyl)pyridin-4-amine | 82 |
| 8 | Thiophene-2-boronic acid | 5-fluoro-3-(thiophen-2-yl)pyridin-4-amine | 84 |
| 9 | Naphthalene-1-boronic acid | 5-fluoro-3-(naphthalen-1-yl)pyridin-4-amine | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Thermal Conditions)
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask or vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-fluoropyridin-4-amine.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1) or ethanol)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery
The 3-aryl-4-aminopyridine scaffold is a privileged structure in medicinal chemistry.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating interactions with biological targets such as kinases and G-protein coupled receptors. The introduction of a fluorine atom at the 5-position can modulate the pKa of the pyridine nitrogen and the amino group, potentially improving cell permeability and metabolic stability. Furthermore, the aryl group introduced via the Suzuki-Miyaura coupling allows for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. This modular synthesis approach is highly valuable for generating compound libraries for high-throughput screening and for performing structure-activity relationship (SAR) studies during lead optimization in drug discovery programs.
References
Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridin-4-amine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly crucial in the pharmaceutical and agrochemical industries for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The substrate, 3-Bromo-5-fluoropyridin-4-amine, is a valuable building block, incorporating a fluorinated pyridine scaffold. The fluorine substituent can significantly influence the physicochemical properties of the final compounds, such as pKa, lipophilicity, and metabolic stability, making it an attractive starting material for drug discovery programs.
The presence of the free amine group at the 4-position and the bromine at the 3-position on the pyridine ring presents unique challenges and opportunities for selective C-N bond formation. The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen modulate the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore critical to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The efficiency of this catalytic cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity.
Data Presentation
While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported in the public domain, the following table summarizes representative conditions and yields for the amination of analogous bromopyridines. This data serves as a valuable starting point for the optimization of reaction conditions for this compound.
| Entry | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| 3 | Cyclohexylamine | RuPhos Precatalyst | - | LiHMDS | THF | 80 | 70-80 |
| 4 | Benzylamine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 80-90 |
| 5 | N-Methylaniline | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 100 | 85-95 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.
-
Addition of Reactants: Add this compound to the Schlenk tube.
-
Inerting the System: Seal the tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-fluoropyridin-4-amine.
Mandatory Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-5-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-fluoropyridin-4-amine as a key building block. The methodologies outlined herein are essential for the synthesis of complex pyridine derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] This report focuses on the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to this compound. This trifunctional pyridine derivative offers multiple reaction sites, making it a valuable scaffold for the creation of diverse molecular architectures. The protocols provided are based on established procedures for structurally similar compounds and serve as a robust starting point for reaction optimization.[4][5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] For substrates like this compound, which contain a primary amine, careful selection of reaction conditions is crucial to avoid potential inhibition of the catalyst.[7] However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired biaryl or hetero-biaryl products can be achieved, often without the need for protecting the amine group.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good | [5] |
| 2 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-90 | Not Specified | [7] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-95 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
Application of 3-Bromo-5-fluoropyridin-4-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridin-4-amine is a strategically functionalized heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The pyridine core is a well-established scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The presence of a bromine atom at the 3-position offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final inhibitor. The 4-amino group serves as a crucial hydrogen bond donor, further anchoring the molecule within the kinase active site.
While direct literature examples detailing the use of this compound in the synthesis of specific kinase inhibitors are not extensively documented, its structural motifs are present in numerous patented kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies for structurally related aminobromopyridines and provide a robust framework for the utilization of this versatile starting material in drug discovery programs.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is as a scaffold for the construction of substituted aminopyridine-based kinase inhibitors. The bromine atom can be readily displaced to introduce aryl, heteroaryl, or alkyl groups, which can be tailored to target the specific subpockets of the kinase active site, thereby influencing potency and selectivity.
Commonly Targeted Kinase Families:
-
Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR)
-
Serine/Threonine Kinases (e.g., Aurora Kinases, CDKs, MAP Kinases)
Data Presentation: Representative Kinase Inhibitor Scaffolds
The following table summarizes hypothetical quantitative data for kinase inhibitors that could be synthesized from this compound, based on the activities of structurally similar compounds found in the literature.
| Kinase Target | Inhibitor Scaffold | Modification at 3-position | IC50 (nM) |
| EGFR | 3-Aryl-5-fluoropyridin-4-amine | 4-methoxyphenyl | 15 |
| VEGFR2 | 3-Aryl-5-fluoropyridin-4-amine | 1H-Indol-5-yl | 25 |
| Aurora A | 3-(Heteroaryl)-5-fluoropyridin-4-amine | Pyrimidin-5-yl | 10 |
| p38α | 3-(N-Aryl)-5-fluoropyridin-4-amine | 2,4-difluorophenylamino | 50 |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the synthesis of a 3-aryl-5-fluoropyridin-4-amine derivative, a common core structure in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoropyridin-4-amine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of a 3-(N-arylamino)-5-fluoropyridin-4-amine derivative.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by this compound, the aryl amine, and sodium tert-butoxide under the inert atmosphere.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-(N-arylamino)-5-fluoropyridin-4-amine.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling.
Logical Relationship Diagram
Caption: Strategy for SAR exploration.
Application Notes and Protocols for 3-Bromo-5-fluoropyridin-4-amine in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Bromo-5-fluoropyridin-4-amine as a key building block in the synthesis of novel agrochemicals. The following sections detail its application in the development of herbicides, fungicides, and insecticides, supported by experimental protocols and quantitative data.
Herbicidal Applications: Picolinic Acid Derivatives
This compound is a valuable precursor for the synthesis of picolinic acid herbicides. These compounds are known to act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plant species.
Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives
The following table summarizes the herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives, which can be conceptually derived from this compound. The data is adapted from studies on structurally related compounds.
| Compound ID | R1 | R2 | Target Weed | Activity Type | Measurement | Value |
| S060 | CH₃ | 4-Cl | Amaranthus retroflexus | Post-emergence | Inhibition | 100% at 250 g/ha |
| S062 | CF₂H | 4-Cl | Brassica napus | Root Growth Inhibition | Inhibition | >80% at 250 µM |
| S063 | CF₃ | 4-Cl | Abutilon theophrasti | Post-emergence | Inhibition | Moderate at 250 g/ha |
| S152 | CF₂H | 4-Br | Arabidopsis thaliana | Root Growth Inhibition | IC₅₀ | Lower than Picloram |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid
This protocol describes a potential synthetic route starting from a key intermediate derivable from this compound.
Step 1: Cyanation of this compound (Proposed)
A plausible initial step is the conversion of the bromo group to a nitrile group. This can be achieved through palladium-catalyzed cyanation.
-
Reaction: this compound is reacted with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DMF, DMAc).
-
Work-up: The reaction mixture is filtered, and the product, 4-amino-3-fluoro-5-cyanopyridine, is purified by chromatography.
Step 2: Synthesis of the Picolinic Acid Backbone
The synthesized cyanopyridine would then undergo a series of transformations including chlorination, hydrazinolysis, and cyclization with a β-ketoester to form the pyrazolylpicolinic acid core structure, followed by hydrolysis of the nitrile to the carboxylic acid.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol is used to evaluate the herbicidal effect of the synthesized compounds on the model plant Arabidopsis thaliana.
-
Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using a 50% bleach solution containing 0.05% Tween® 20 for 20 minutes, followed by five to seven rinses with sterile distilled water.
-
Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with the test compound at various concentrations. Control plates contain the solvent used for the compound stock solution.
-
Incubation: Plates are stratified at 4°C for 3 days to synchronize germination and then transferred to a growth chamber with a controlled light and temperature environment (e.g., 22-23°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured. The inhibition of root growth is calculated relative to the control.
Protocol 3: Greenhouse Pot Experiment for Post-Emergence Herbicidal Activity
This protocol assesses the efficacy of the compounds on whole plants in a greenhouse setting.
-
Planting: Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a standard potting mix.
-
Growth: Plants are grown in a greenhouse under controlled conditions until they reach the 2-4 leaf stage.
-
Herbicide Application: The test compounds are formulated as a sprayable solution and applied to the plants at different rates (e.g., g/ha).
-
Evaluation: Herbicidal injury is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).
Signaling Pathway and Workflow
The herbicidal picolinic acids act by disrupting the auxin signaling pathway in plants.
Caption: Auxin herbicide signaling pathway.
Caption: Agrochemical development workflow.
Fungicidal Applications: Pyrazole Amide Derivatives (Potential Application)
While direct synthesis of fungicides from this compound is not extensively documented, its structure suggests its potential as a precursor for pyrazole amide fungicides. These fungicides often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.
Quantitative Data: Fungicidal Activity of Pyrazole Amide Derivatives
The following data for pyrazole amide derivatives containing a pyridine moiety illustrate the potential fungicidal efficacy.
| Compound Class | Target Fungus | Activity Type | Measurement | Value |
| Pyrazole Carboxamide | Valsa mali | Mycelial Growth | EC₅₀ | 1.77 mg/L |
| Pyrazole Carboxamide | Rhizoctonia solani | Mycelial Growth | EC₅₀ | 3.79 mg/L |
| Pyrazole Carboxamide | Botrytis cinerea | Mycelial Growth | Inhibition | >80% at 50 µg/mL |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for assessing the in vitro efficacy of potential fungicides.
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar at various concentrations. Control plates contain only the solvent.
-
Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C).
-
Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration that inhibits 50% of growth) can be determined from a dose-response curve.
Caption: SDHI fungicide mode of action.
Insecticidal Applications: Diamide Derivatives (Potential Application)
Similar to fungicides, the direct use of this compound in synthesizing commercial insecticides is not well-documented. However, its aminopyridine structure is a key feature in some diamide insecticides, which are potent modulators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.
Quantitative Data: Insecticidal Activity of Diamide Derivatives
The following table presents data for diamide insecticides containing a pyridine moiety, indicating the potential for developing similar compounds from this compound.
| Compound Class | Target Insect | Activity Type | Measurement | Value |
| Anthranilic Diamide | Mythimna separata | Larval Mortality | LC₅₀ | 1.0426 mg/L |
| Anthranilic Diamide | Plutella xylostella | Larval Mortality | % Mortality | 100% at 1 mg/L |
| Anthranilic Diamide | Aphis craccivora | Aphid Mortality | % Mortality | 100% at 500 mg/L |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.
-
Compound Preparation: The test compound is dissolved in a suitable solvent and diluted to various concentrations. A surfactant is often added to ensure even spreading on the leaf surface.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Insect Infestation: A known number of target insects (e.g., larvae of Plutella xylostella) are placed on the treated leaves in a ventilated container.
-
Incubation: The containers are maintained in a controlled environment with appropriate temperature, humidity, and light conditions.
-
Mortality Assessment: The number of dead insects is recorded at specific time points (e.g., 24, 48, and 72 hours after treatment). The LC₅₀ (lethal concentration to kill 50% of the population) can be calculated.
Caption: Diamide insecticide mode of action.
Experimental procedure for the synthesis of 3-Bromo-5-fluoropyridin-4-amine derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 3-Bromo-5-fluoropyridin-4-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile reactivity of the pyridine core, which is strategically functionalized with amino, bromo, and fluoro groups. These functionalities allow for a diverse range of chemical modifications, making them valuable building blocks in the development of novel therapeutic agents.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be approached through a multi-step pathway. A common strategy involves the strategic introduction of the desired functional groups onto a pyridine scaffold. One plausible route, based on established chemical transformations of pyridine systems, is outlined below. This approach begins with the fluorination of a suitable pyridine precursor, followed by nitration, bromination, and finally, reduction of the nitro group to the target amine.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide
This initial step focuses on the introduction of the fluoro and nitro functionalities, which are crucial for the subsequent steps. The use of pyridine N-oxide can facilitate the fluorination process.[1]
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add 0.5 equivalents of a 1 M TBAF solution in THF at room temperature (25 °C).
-
Stir the reaction mixture for 5 minutes. The reaction progress can be monitored by HPLC.
-
Upon completion, the resulting 3-fluoro-4-nitropyridine N-oxide can be used directly in the next step or purified by standard chromatographic techniques. A yield of approximately 37% can be expected for the fluorination step.[1]
Protocol 2: Reduction to 3-Fluoro-4-aminopyridine
The nitro group is then reduced to an amine, a key functional group for further derivatization.
Procedure:
-
To the solution containing 3-fluoro-4-nitropyridine N-oxide, add 10% Pd/C catalyst.
-
The reaction vessel is then placed under an atmosphere of hydrogen gas (1 atm).
-
The mixture is stirred at room temperature (25 °C) for 10 minutes.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-fluoro-4-aminopyridine, which is expected to be formed quantitatively.[1]
Protocol 3: Bromination of 4-aminopyridine derivatives
The final step introduces the bromine atom at the 3-position. This can be achieved using elemental bromine in an acidic medium.
Materials:
-
3-Fluoro-4-aminopyridine
-
Acetic acid
-
Bromine
Procedure:
-
Dissolve the 3-fluoro-4-aminopyridine in acetic acid.
-
Cool the solution in an ice bath to below 20 °C.
-
Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for an additional hour.
-
The reaction mixture is then carefully neutralized with a base, such as sodium hydroxide solution, to precipitate the product.
-
The crude product, this compound, can be collected by filtration and purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic steps.
| Step | Reaction | Key Reagents | Temperature (°C) | Time | Expected Yield |
| 1 | Fluorination | 3-Bromo-4-nitropyridine N-oxide, TBAF | 25 | 5 min | ~37%[1] |
| 2 | Reduction | 3-Fluoro-4-nitropyridine N-oxide, 10% Pd/C, H₂ | 25 | 10 min | Quantitative[1] |
| 3 | Bromination | 3-Fluoro-4-aminopyridine, Br₂, Acetic Acid | <20 | 1 hr | Not specified |
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.
Caption: Synthetic pathway for this compound.
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-5-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridin-4-amine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing the 3-bromo-5-fluoropyridin-4-yl moiety into target molecules. The following application note provides a detailed, three-step synthetic protocol for the industrial-scale production of this compound, commencing from the readily available starting material, 3-fluoropyridine. The described pathway involves an initial nitration of 3-fluoropyridine to form 3-fluoro-4-nitropyridine, followed by a catalytic hydrogenation to yield 3-fluoro-4-aminopyridine, and culminating in a regioselective bromination to afford the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three-step synthesis of this compound.
| Step | Reaction | Key Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Nitration | 3-Fluoropyridine | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 90-100 | 4-6 | 75-85 |
| 2 | Reduction | 3-Fluoro-4-nitropyridine | Hydrogen (H₂) | Methanol | 25-40 | 3-5 | >95 |
| 3 | Bromination | 3-Fluoro-4-aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 0-10 | 1-2 | 85-95 |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Step 1: Synthesis of 3-Fluoro-4-nitropyridine
This procedure details the nitration of 3-fluoropyridine to yield 3-fluoro-4-nitropyridine.
Materials:
-
3-Fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide solution (50% w/v)
-
Dichloromethane
Procedure:
-
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 3-fluoropyridine while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-nitropyridine as a solid.
Step 2: Synthesis of 3-Fluoro-4-aminopyridine
This protocol describes the reduction of 3-fluoro-4-nitropyridine to 3-fluoro-4-aminopyridine via catalytic hydrogenation.[1]
Materials:
-
3-Fluoro-4-nitropyridine
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen Gas (H₂)
Procedure:
-
In a suitable hydrogenation reactor, dissolve 3-fluoro-4-nitropyridine in methanol.
-
Carefully add 10% Palladium on Carbon catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 1-5 atm) and stir the mixture at 25-40 °C.
-
Monitor the reaction progress by hydrogen uptake or HPLC analysis. The reaction is typically complete within 3-5 hours.
-
Upon completion, purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminopyridine as a solid, which is often of sufficient purity for the next step.
Step 3: Synthesis of this compound
This final step involves the regioselective bromination of 3-fluoro-4-aminopyridine to produce the target compound.
Materials:
-
3-Fluoro-4-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
Procedure:
-
Dissolve 3-fluoro-4-aminopyridine in acetonitrile and cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Add saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-fluoropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this substrate can be complex due to several factors. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation. Additionally, the presence of the primary amine group can also interfere with the catalytic cycle. The electronic properties of the fluoro and amino substituents on the pyridine ring also influence its reactivity.
Q2: What are the most common side reactions observed with this substrate?
A2: Common side reactions include:
-
Protodebromination: The bromo group is replaced by a hydrogen atom, leading to the formation of 5-fluoropyridin-4-amine. This can be exacerbated by the presence of water and certain bases.[1]
-
Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Deborylation: The boronic acid can be converted back to the corresponding arene, especially under harsh basic conditions or in the presence of excess water.
Q3: Can I perform the reaction without protecting the amine group?
A3: Yes, it is often possible to achieve high yields without protecting the primary amine.[2][3] However, the unprotected amine can coordinate to the palladium center.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is crucial to minimize this interference and achieve a successful coupling.[2][3]
Q4: How does the fluorine substituent affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can increase the reactivity of the C-Br bond towards oxidative addition, which is a key step in the catalytic cycle. However, it also makes the pyridine ring more electron-deficient, which can influence catalyst coordination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivation | The lone pair on the pyridine nitrogen or the amino group can poison the palladium catalyst.[2] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center and improve catalytic activity. |
| Ineffective Base | The chosen base may be too weak or have poor solubility. For electron-deficient pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[3][4] |
| Poor Solvent Choice | The solvent system affects the solubility of reactants and the stability of the catalyst. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.[3][4] Screen different solvent mixtures (e.g., dioxane/water, toluene/water). |
| Low Reaction Temperature | While the C-Br bond is relatively reactive, insufficient temperature can lead to slow or stalled reactions. Gradually increase the reaction temperature, monitoring for potential side reactions. Microwave irradiation can also significantly reduce reaction times and improve yields.[1][2] |
Issue 2: Significant Formation of Debrominated Byproduct
| Potential Cause | Troubleshooting Action |
| Excess Water | While some water can be beneficial, too much can lead to protodebromination. Use anhydrous solvents and freshly dried bases. If using an aqueous base, carefully control the amount of water. |
| Base Strength and Type | Certain bases can promote protodebromination. Consider using a weaker, non-nucleophilic base or a fluoride source like KF or CsF. |
| Inefficient Transmetalation | If the transmetalation step is slow, the intermediate aryl-palladium species has more time to undergo side reactions. Ensure the boronic acid is of high quality and use conditions that favor transmetalation (e.g., appropriate base and solvent). |
Data Presentation: Condition Screening for Analogous Substrates
Data presented below is for structurally similar aminobromopyridines and serves as a starting point for optimization.
Table 1: Catalyst and Base Performance for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine [3][4]
| Catalyst (mol%) | Ligand | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.2) | Toluene/H₂O (4:1) | 100 | Good to Excellent |
| PdCl₂(dppf) (3) | dppf | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Variable |
Table 2: Solvent Effects on Suzuki Coupling Yields [5]
| Solvent System | Relative Polarity | Typical Observations |
| 1,4-Dioxane/Water | High | Good solubility for many reagents, often gives high yields. |
| Toluene/Water | Low | Can be effective, especially with phase-transfer catalysts. |
| DMF | High | Good solvent, but can be difficult to remove and may decompose at high temperatures. |
| Ethanol/Water | High | A "greener" solvent option, can be effective for some systems. |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is a general starting point and should be optimized for the specific boronic acid being used.
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).[2][3]
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Reaction: Stir the mixture at 85-95 °C under the inert atmosphere.[3][4]
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times.[1][2]
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Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[2]
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Catalyst and Solvent: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) and the chosen solvent system (e.g., 1,4-dioxane/water).[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2]
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Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.
Visualizations
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Side reactions and impurity profile in the synthesis of 3-Bromo-5-fluoropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-5-fluoropyridin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question: My reaction is showing multiple spots on the Thin Layer Chromatography (TLC) analysis. What are the likely side products?
Answer: The presence of multiple spots on your TLC plate likely indicates the formation of several side products alongside your desired this compound. The most common impurities are:
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Unreacted Starting Material: 5-fluoropyridin-4-amine.
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Isomeric Monobromination Products: Bromination can occur at other positions on the pyridine ring, leading to isomers.
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Di-brominated Products: The activated nature of the aminopyridine ring makes it susceptible to further bromination.
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Other Byproducts: Depending on your specific reaction conditions and reagents, other impurities may also form.
It is advisable to use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of each component, which can help in elucidating their structures. The characteristic isotopic pattern of bromine (M and M+2 peaks with roughly equal intensity) will be indicative of bromine-containing compounds.
Question: How can I minimize the formation of di-brominated impurities?
Answer: The formation of di-brominated side products is a common issue due to the activating effect of the amino group on the pyridine ring. To minimize over-bromination, consider the following strategies:
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Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.
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Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
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Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.
Question: My final product has a low purity after purification. What are the most probable persistent impurities and how can I remove them?
Answer: If your purified this compound still exhibits low purity, the most likely contaminants are isomeric monobrominated products, as they often have very similar polarities to the desired product, making them difficult to separate by standard column chromatography.
To improve purity, you can try the following:
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Recrystallization: This can be an effective method for removing small amounts of impurities if a suitable solvent system can be found.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations of isomers, preparative HPLC is often the most effective technique.
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Derivative Formation: In some cases, it may be possible to selectively react the desired product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation.
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the electrophilic bromination of 5-fluoropyridin-4-amine. This reaction is typically carried out using a suitable brominating agent such as N-Bromosuccinimide (NBS) or bromine in a solvent like acetic acid or a chlorinated solvent.
What are the most common impurities I should expect in the synthesis of this compound?
The impurity profile can vary depending on the reaction conditions. However, based on the chemistry of pyridine and electrophilic aromatic substitution, the following are the most probable impurities:
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Isomeric Monobrominated Products: Such as 2-bromo-5-fluoropyridin-4-amine.
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Di-brominated Products: For example, 2,3-dibromo-5-fluoropyridin-4-amine.
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Unreacted Starting Material: 5-fluoropyridin-4-amine.
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Hydrolyzed Byproducts: If water is present, hydrolysis of starting materials or products may occur.
How can I characterize the final product and its impurities?
A combination of analytical techniques is recommended for full characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities.
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Mass Spectrometry (MS): LC-MS is invaluable for determining the molecular weight of the product and impurities, with the bromine isotope pattern serving as a key identifier.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify the levels of different impurities.
Impurity Profile Data
The following table summarizes a hypothetical impurity profile for the synthesis of this compound under different reaction conditions, as might be determined by HPLC analysis.
| Impurity | Condition A: NBS, CH3CN, 25°C (%) | Condition B: Br2, HOAc, 50°C (%) |
| 5-fluoropyridin-4-amine (Starting Material) | 2.5 | 1.8 |
| This compound (Product) | 90.2 | 85.5 |
| 2-Bromo-5-fluoropyridin-4-amine (Isomer) | 4.1 | 6.3 |
| 2,3-Dibromo-5-fluoropyridin-4-amine (Di-bromo) | 3.2 | 6.4 |
Experimental Protocol
Synthesis of this compound
Materials:
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5-fluoropyridin-4-amine
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of 5-fluoropyridin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound and formation of major impurities.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of 3-Bromo-5-fluoropyridin-4-amine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-5-fluoropyridin-4-amine and its derivatives. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives in a question-and-answer format.
Question: My primary impurity, a di-brominated analog, co-elutes with my desired product during column chromatography. How can I improve the separation?
Answer: Co-elution of closely related impurities is a common challenge. Consider the following strategies to enhance separation:
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Optimize the Mobile Phase: A systematic optimization of the eluent system is the first step. If you are using a standard hexane/ethyl acetate system, try incorporating a more polar solvent like methanol or a less polar one like dichloromethane in small percentages to alter the selectivity.
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Employ a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase can be effective. Consider using alumina (basic or neutral) or a functionalized silica gel, such as amino- or cyano-bonded silica. These can offer different selectivities compared to standard silica gel.
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Gradient Elution: If you are using an isocratic elution, switching to a shallow gradient can help resolve closely eluting spots. A slow, gradual increase in the polarity of the mobile phase can effectively separate compounds with minor differences in polarity.
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Recrystallization: If the impurity and your product have different solubility profiles, recrystallization can be a highly effective purification method.[1] Experiment with a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains either soluble or insoluble at all temperatures.
Question: I am observing significant peak tailing during column chromatography of my aminopyridine derivative. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like aminopyridines on silica gel is often caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this:
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Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (typically 0.1-1% v/v) or pyridine, into your mobile phase.[2] This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic amine product, resulting in more symmetrical peaks.
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Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or switching to a different stationary phase like alumina, which is less acidic.
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Dry Loading: If you are wet-loading your sample, the solvent used to dissolve the sample can interfere with the chromatography. Try dry-loading the sample by adsorbing it onto a small amount of silica gel before loading it onto the column.[1]
Question: My yield after purification is consistently low. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors throughout the purification process:
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Product Decomposition: Aminopyridines can be sensitive to acidic conditions. If you are using standard silica gel, prolonged exposure can lead to degradation. The addition of a basic modifier to the eluent, as mentioned above, can help prevent this.
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Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can be addressed by using a less active stationary phase or by adding a competitive binding agent to the mobile phase.
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Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of your chromatographic run to elute any remaining product. Monitor the elution with TLC until no product is detected in the collected fractions.
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Loss During Work-up: Be meticulous during the work-up steps. Ensure complete extraction from aqueous layers and minimize transfers between flasks. Back-extraction of the aqueous layers can sometimes recover a significant amount of product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include starting materials, regioisomers, and over-brominated species such as 3,5-dibromo-fluoropyridin-4-amine.[3] The presence and identity of impurities will largely depend on the synthetic route employed.
Q2: How should I store purified this compound?
A2: As with many aminopyridines, it is advisable to store the purified compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: Can I use acid-base extraction to purify my crude product?
A3: Yes, acid-base extraction can be a very effective initial purification step.[1] Since this compound is a basic compound, it can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate your product, which can then be extracted back into an organic solvent.
Data Presentation
The following tables provide typical parameters for the purification of this compound and its derivatives. Note that these are starting points and may require optimization for specific compounds.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[2] |
| Amino-functionalized Silica | Can improve peak shape and selectivity for basic compounds.[4] | |
| Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | A common solvent system for moderately polar compounds. The triethylamine minimizes peak tailing.[2] |
| Dichloromethane/Methanol with 0.1-1% Triethylamine | Offers different selectivity and can be useful for more polar derivatives. | |
| TLC Rf Value | ~0.2-0.4 in the chosen eluent | An Rf in this range generally provides good separation on a column. |
Table 2: Recrystallization Solvents
| Solvent System | Suitability |
| Ethanol/Water | Good for creating a supersaturated solution from which the product can crystallize upon cooling. |
| Toluene | A non-polar solvent that can be effective for compounds with moderate polarity. |
| Ethyl Acetate/Hexane | A common two-solvent system where the product is dissolved in a minimal amount of the more soluble solvent (ethyl acetate) and precipitated by the addition of the less soluble solvent (hexane). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% Triethylamine).
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Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is free of cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, create a dry load by adsorbing the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
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Elution: Begin eluting with the initial mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) based on the separation observed by TLC.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. If no crystals form, it may be necessary to add a co-solvent (e.g., water) dropwise until turbidity is observed, then reheat to dissolve and cool again.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
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Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
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Organic Wash: Wash the combined acidic aqueous layers with an organic solvent to remove any non-basic impurities.
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Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). The free amine product should precipitate or form an oil.
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Back Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) several times.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
Overcoming low yields in the functionalization of 3-Bromo-5-fluoropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the functionalization of 3-Bromo-5-fluoropyridin-4-amine.
Troubleshooting Guides
Low yields in the functionalization of this compound can arise from a variety of factors, including the electronic nature of the substrate, catalyst inhibition, and competing side reactions. The following guides address common issues encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to form a C-C bond via a Suzuki-Miyaura coupling reaction, but are observing low yields or recovery of unreacted starting material.
Possible Causes and Solutions:
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Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.
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Solution: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos are often effective.
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Inefficient Transmetalation: The electron-donating amino group and the electron-withdrawing fluorine atom can influence the electronic properties of the pyridine ring, potentially slowing down the transmetalation step.
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Solution: A stronger base may be required to facilitate the formation of the boronate complex and promote transmetalation. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KF.
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Protodeboronation of Boronic Acid: The boronic acid coupling partner can degrade, particularly in the presence of aqueous bases, leading to the formation of an undesired C-H bond instead of the desired C-C bond.
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Solution: Use anhydrous solvents and ensure all reagents are dry. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
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Poor Solubility: The starting materials or catalyst may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and a sluggish reaction.
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Solution: Screen different solvent systems. Mixtures of a polar aprotic solvent like 1,4-dioxane, DME, or THF with water are common. For challenging couplings, anhydrous polar aprotic solvents like DMF or NMP can be effective.
-
Troubleshooting Workflow for Low Suzuki-Miyaura Yields:
Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Issue 2: Low Yield in Buchwald-Hartwig Amination
You are attempting a C-N cross-coupling reaction and experiencing poor conversion or the formation of side products.
Possible Causes and Solutions:
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Inappropriate Ligand Choice: The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand. The steric and electronic properties of the ligand must be well-matched to the substrates.
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Solution: For couplings with primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. Screening a panel of ligands is often necessary for optimization.[1]
-
-
Base Incompatibility: The choice of base is critical and can influence both the rate of reaction and the stability of the starting materials and products. Strong, non-nucleophilic bases are typically required.
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Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ in combination with a suitable ligand might be necessary, though this may require higher temperatures and longer reaction times.
-
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials.
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Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen-induced side reactions. Optimizing the catalyst-to-ligand ratio can also suppress unwanted pathways.
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Troubleshooting Workflow for Low Buchwald-Hartwig Yields:
Caption: Decision tree for troubleshooting low-yielding Buchwald-Hartwig amination.
Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)
You are attempting to displace the bromine atom with a nucleophile but observe no reaction or very low conversion.
Possible Causes and Solutions:
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Low Reactivity of the C-Br Bond: Nucleophilic aromatic substitution on a pyridine ring is generally most facile at the 2- and 4-positions. The 3-position, where the bromine is located, is significantly less activated towards nucleophilic attack. The presence of the electron-donating amino group at the 4-position further deactivates the ring for this type of transformation.
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Solution: Drastic reaction conditions, such as high temperatures and the use of a strong base in a polar aprotic solvent (e.g., DMSO, DMF), may be necessary. However, the stability of the starting material under these conditions should be considered.
-
-
Alternative Strategies: Direct SNAr may not be a viable strategy for this substrate.
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Solution: Consider alternative synthetic routes. For the introduction of a fluorine atom, for example, activating the pyridine ring by forming the N-oxide has been shown to facilitate nucleophilic fluorination, which is then followed by reduction of the N-oxide.[2] For other nucleophiles, palladium-catalyzed cross-coupling reactions are generally more reliable for functionalizing the 3-position of this substrate.
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Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling yields for this compound consistently low, even after trying different conditions?
A1: The combination of the electron-donating amino group and the pyridine nitrogen can lead to strong catalyst inhibition. The amino group can also participate in side reactions. Consider protecting the amino group as an amide (e.g., acetamide) before performing the Suzuki coupling. This can improve the electronic properties of the substrate for the reaction and prevent catalyst inhibition. The protecting group can then be removed in a subsequent step.[3]
Q2: I am observing a significant amount of debromination in my palladium-catalyzed reactions. How can I prevent this?
A2: Debromination is a common side reaction, often resulting from a competing hydrodehalogenation pathway. This can be minimized by:
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Careful selection of the ligand: Some ligands are more prone to promoting this side reaction than others. A thorough screening of ligands is recommended.
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Using a milder base: Strong bases can sometimes promote hydrodehalogenation.
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Ensuring anhydrous and oxygen-free conditions: The presence of water or oxygen can contribute to this side reaction.
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Using a tandem catalyst system: For example, a combination of a palladium precatalyst and an additional ligand (e.g., XPhosPdG2/XPhos) has been shown to suppress debromination in some cases.[4]
Q3: Is it necessary to protect the amino group on this compound before attempting functionalization?
A3: While not always strictly necessary, protecting the amino group can significantly improve yields and reduce side reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. The unprotected amine can coordinate to the palladium catalyst, interfering with the catalytic cycle.[5] Common protecting groups for amines include acetyl (Ac) or tert-butoxycarbonyl (Boc). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q4: What is a good starting point for a Suzuki-Miyaura coupling reaction with this substrate?
A4: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. The table below provides a set of initial conditions to try, based on successful couplings of similar substrates.
Q5: What are the key safety precautions when working with this compound and the reagents for its functionalization?
A5: this compound and its derivatives should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the reagents used in these reactions, such as palladium catalysts, phosphine ligands, and strong bases, are toxic, flammable, or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures. Reactions should be conducted under an inert atmosphere (argon or nitrogen) as many of the reagents are air-sensitive.
Data Presentation
The following tables summarize typical starting conditions for the functionalization of this compound, based on literature for structurally similar compounds. Optimization will likely be required for specific substrates.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | Pd(PPh₃)₄ is a common starting point. PdCl₂(dppf) can be effective for heteroaryl couplings. |
| Ligand | SPhos or XPhos (if using a Pd(OAc)₂ or Pd₂(dba)₃ precursor) | Bulky, electron-rich ligands are often beneficial. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Degassing the solvent is crucial to prevent catalyst oxidation and side reactions. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst degradation and side reactions. |
Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common palladium precursors for this reaction. |
| Ligand | RuPhos or BrettPhos (1.5-2x mol of Pd) | Ligand choice is critical and depends on the amine coupling partner. |
| Base | NaOtBu or LiHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, THF, or 1,4-Dioxane (anhydrous) | Anhydrous conditions are important for reproducibility. |
| Temperature | 80-110 °C | Reaction temperature may need to be optimized. |
| Atmosphere | Argon or Nitrogen | Crucial for maintaining catalyst activity. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the functionalization of this compound. Note: These protocols are based on reactions with similar substrates and should be optimized for your specific reaction.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., RuPhos, 0.02 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 2. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migr… [ouci.dntb.gov.ua]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Reactions with 3-Bromo-5-fluoropyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridin-4-amine in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction with this compound showing low or no conversion?
A1: Low or no conversion in palladium-catalyzed reactions with this compound can stem from several factors, often related to the inherent properties of the substrate and the sensitivity of the catalytic cycle. The primary challenges include:
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine in this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with aminopyridine substrates.[1]
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed due to the presence of oxygen.
-
Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial and highly interdependent. An unsuitable combination can lead to a stalled reaction.
-
Poor Quality Reagents: Impurities in solvents, reagents, or the starting material can poison the catalyst. Water content can be particularly detrimental in some cases.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation (de-bromination). How can I minimize this?
A2: The formation of 5-fluoro-pyridin-4-amine (the hydrodehalogenated product) is a common side reaction. This typically occurs via a competing reaction pathway where an intermediate palladium-hydride species reductively eliminates the aryl halide. To minimize this:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over the hydrodehalogenation pathway.
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.
Q3: Homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) is a major issue. What are the likely causes and solutions?
A3: Homocoupling is often a sign of issues with the catalytic cycle, particularly the transmetalation step.
-
For Suzuki Reactions: Homocoupling of boronic acids (Glaser coupling) can be promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. The choice of base and solvent system can also play a role.
-
For Sonogashira Reactions: Alkyne homocoupling is a well-known side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.[2] To mitigate this, ensure rigorous exclusion of air from the reaction mixture. Alternatively, consider using a "copper-free" Sonogashira protocol.[3]
Troubleshooting Guides
Low Yield/No Reaction
If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following flowchart can guide your decision-making process.
Caption: A decision tree for troubleshooting low-yield palladium-catalyzed reactions.
Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by the aminopyridine substrate. 2. Inactive Pd(0) species. 3. Suboptimal ligand or base. | 1. Use bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to shield the metal center. 2. Ensure rigorous inert atmosphere conditions. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions for in situ reduction of Pd(II) are adequate. 3. Screen a variety of ligands and bases. For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are common strong bases.[4][5] |
| Hydrodehalogenation | 1. Presence of water or protic impurities. 2. Unfavorable kinetics of reductive elimination vs. β-hydride elimination from a Pd-H intermediate. | 1. Use anhydrous solvents and reagents. 2. Employ bulky ligands that accelerate reductive elimination. Consider a milder base. |
| Homocoupling | 1. (Suzuki) Presence of oxygen. 2. (Sonogashira) Oxygen with copper co-catalyst. 3. Slow transmetalation. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use "copper-free" Sonogashira conditions or ensure complete oxygen exclusion. 3. For Suzuki, ensure the base is appropriate for the boronic acid/ester. For Sonogashira, ensure the amine base is sufficiently strong to deprotonate the alkyne. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup (e.g., stirring rate, heating). 3. Trace contaminants. | 1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Standardize the experimental procedure meticulously. 3. Ensure glassware is scrupulously clean and dry. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives with structures similar to this compound. This data can serve as a starting point for your reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | [1] |
| 2 | 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 | [1] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 95 | [6] |
| 4 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | Reflux | 92 | [7] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 65 | 93 | [8] |
| 2 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos precatalyst (4) | - | LiHMDS | THF | 65 | 78 | [8] |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 88 | [9] |
| 4 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 60 | [4] |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [10][11] |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 88 | [10][11] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 93 | [12] |
| 4 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 90 | 34 | [13] |
Experimental Protocols
General Considerations for All Reactions:
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos or BrettPhos (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and LiHMDS to a dry Schlenk tube.
-
Add this compound and anhydrous THF.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 65-80 °C with stirring.
-
Monitor the reaction until completion (typically 16-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add DMF and the terminal alkyne.
-
Add this compound and triethylamine.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and executing palladium-catalyzed cross-coupling reactions.
Caption: Inhibition of the palladium catalytic cycle by the aminopyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-5-fluoropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for the efficient cross-coupling of 3-Bromo-5-fluoropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The cross-coupling of this compound presents several challenges due to its specific structural features:
-
Electron-Deficient Ring System: The fluorine atom and the pyridine nitrogen withdraw electron density, which can affect the oxidative addition step in the catalytic cycle.
-
Coordinating Amino Group: The primary amine at the 4-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.
-
Steric Hindrance: The substituents on the pyridine ring may influence the approach of the coupling partners to the catalytic center.
-
Potential for Side Reactions: Common side reactions include hydrodehalogenation (loss of bromine), homocoupling of the starting material or the boronic acid (in Suzuki coupling), and catalyst deactivation.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is widely used due to the commercial availability and stability of boronic acids.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
-
Sonogashira Coupling: Used for the formation of C-C bonds with terminal alkynes.
Q3: How do I choose the best palladium catalyst and ligand for my reaction?
A3: The selection of the catalyst system is critical for a successful coupling reaction. For a substrate like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and enhance the rate of reductive elimination. Pre-formed palladium precatalysts are often preferred as they can be more stable and provide more reproducible results.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the use of a high-quality palladium source and ligand. For challenging substrates, consider using a pre-catalyst such as a palladacycle (e.g., G2, G3, or G4 precatalysts). Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Ligand | Switch to a more electron-rich and sterically hindered ligand. For Suzuki coupling, ligands like XPhos, SPhos, or RuPhos are often effective. For Buchwald-Hartwig amination, BrettPhos for primary amines and RuPhos for secondary amines are good starting points.[1] |
| Suboptimal Base | The choice of base is crucial. For Suzuki coupling, inorganic bases like K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or LiHMDS are typically used. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Oxygen can degrade the phosphine ligands and deactivate the catalyst. Water content can be critical; while some Suzuki reactions benefit from a small amount of water, anhydrous conditions are generally preferred for Buchwald-Hartwig reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate. |
| Catalyst Inhibition by Amino Group | The free amine on the pyridine ring can coordinate to the palladium center and inhibit catalysis. While protection of the amine is an option, many modern catalyst systems can couple unprotected aminopyridines. Using a bulkier ligand can sometimes mitigate this issue. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Presence of water or other protic sources. Inefficient reductive elimination. | Use anhydrous conditions. A more electron-rich ligand can promote the desired reductive elimination over competing pathways. |
| Homocoupling (e.g., Biaryl from Boronic Acid) | Oxygen in the reaction mixture. High reaction temperature. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Lowering the reaction temperature might reduce homocoupling. |
| Protodeborylation of Boronic Acid | Presence of excess water or acid. Prolonged reaction times at high temperatures. | Use anhydrous solvents and a stoichiometric amount of base. Monitor the reaction and stop it once the starting material is consumed. |
Data Presentation: Catalyst Systems for Similar Substrates
The following tables summarize successful catalyst systems for cross-coupling reactions of bromopyridines with similar electronic and steric properties to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 60-85 | [2][3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 0.67 | 61-89 | [5] |
Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines
| Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12-16 | 83 | |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12-16 | 78 | [1] |
| 3-Bromopyridine-d₄ | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | - | High | [6] |
Table 3: Sonogashira Coupling of Substituted Bromopyridines
| Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 16 | ~90 | [7] |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | [8] |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific coupling partners and desired scale.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the boronic acid or ester (1.1-1.5 equivalents).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%) and the base (e.g., NaOtBu, 1.5-2.5 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas. Repeat three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF) followed by the amine coupling partner (1.1-1.5 equivalents) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent and Solvent Addition: Add this compound (1.0 equivalent), the degassed solvent (e.g., THF or DMF), and the amine base (e.g., Et₃N, 2-3 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or other suitable methods.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Managing the reactivity of the amino group during reactions with 3-Bromo-5-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing the reactive amino group of 3-Bromo-5-fluoropyridin-4-amine during chemical synthesis. This guide offers detailed experimental protocols, data summaries, and visual workflows to facilitate successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of this compound problematic in certain reactions?
The amino group in this compound is a potent nucleophile and can readily participate in various reactions, leading to undesired side products. In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the amino group can coordinate to the metal catalyst, potentially deactivating it and hindering the desired reaction. Furthermore, it can undergo reactions with electrophilic reagents intended for other parts of the molecule.
Q2: When should I protect the amino group of this compound?
Protection of the amino group is recommended when you are performing reactions that are sensitive to nucleophiles or when the amino group's coordination to a metal catalyst can inhibit the reaction. This is particularly crucial for:
-
Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
-
Reactions involving strong bases or organometallic reagents: These can deprotonate the amine, altering its reactivity.
-
Reactions with strong electrophiles: To prevent N-acylation, N-alkylation, or other side reactions.
Q3: What is the most common protecting group for this compound, and why?
The most frequently employed protecting group is the tert-butoxycarbonyl (Boc) group. Its popularity stems from its ease of installation, stability under a wide range of reaction conditions (including basic and nucleophilic environments), and straightforward removal under acidic conditions.
Troubleshooting Guide
Issue 1: Low yield or no reaction during Boc protection.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of starting material | Ensure complete dissolution of this compound in the chosen solvent before adding reagents. Gentle heating may be required. |
| Insufficient base | Use a slight excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. |
| Low reactivity of Boc anhydride | Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has not degraded. Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. |
| Incorrect solvent | Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable. |
Issue 2: Unsuccessful downstream reaction (e.g., Suzuki coupling) even after Boc protection.
A study on a similar substrate, 3-bromo-4-(boc-amino)pyridine, showed that nucleophilic aromatic substitution (in that case, fluorination) did not proceed even at high temperatures.[1] This suggests that the electronic nature of the protected pyridine ring can still pose challenges.
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the Boc group | The bulky Boc group may sterically hinder the approach of the catalyst or other reagents to the bromine atom. Consider using a less sterically demanding protecting group if this is a persistent issue. |
| Deactivation of the pyridine ring | The electron-withdrawing nature of the Boc-protected amino group can deactivate the pyridine ring towards oxidative addition in palladium-catalyzed reactions. |
| Catalyst poisoning | Even with protection, residual interaction between the pyridine nitrogen and the palladium catalyst can occur. The choice of ligand in the catalytic system is critical to mitigate this. |
Issue 3: Difficulty in deprotecting the Boc group.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure a sufficient excess of strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) is used. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| Acid-labile functional groups elsewhere in the molecule | If other acid-sensitive groups are present, milder deprotection conditions may be necessary. Consider using a weaker acid or a shorter reaction time at a lower temperature. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is a general procedure and may require optimization for specific scales and equipment.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in THF or DCM (approximately 0.2 M concentration).
-
To the stirred solution, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate.
| Parameter | Typical Value/Condition |
| Solvent | THF, DCM |
| Base | Triethylamine, DIPEA |
| (Boc)₂O (eq.) | 1.1 - 1.5 |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | > 90% |
Protocol 2: Deprotection of tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate
Materials:
-
tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10-20 equivalents) or an equal volume of 4M HCl in Dioxane at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Visualizing the Workflow
Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Decision Logic for Amino Group Protection
Caption: Decision-making for amino group protection.
References
Analytical methods for monitoring the progress of 3-Bromo-5-fluoropyridin-4-amine reactions
Welcome to the technical support center for analytical methods used in monitoring reactions involving 3-Bromo-5-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental challenges.
General Analytical Workflow
The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction involving this compound.
Caption: General workflow for reaction monitoring.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the conversion of starting materials to products due to its high resolution and sensitivity. Reversed-phase HPLC is most common for this class of compounds.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an HPLC method for this compound? A typical starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
Q2: Why is an acidic modifier used in the mobile phase? Aminopyridines are basic compounds. At neutral pH, they can interact with residual silanol groups on the silica-based column packing, leading to poor peak shape (tailing).[1] An acidic modifier protonates the amine, improving its interaction with the stationary phase and resulting in sharper, more symmetrical peaks.
Q3: Can I use a mass spectrometer (MS) detector with this method? Yes, HPLC-MS is highly suitable. Using volatile mobile phase additives like formic acid or ammonium formate is crucial for compatibility with mass spectrometry.[2]
HPLC Troubleshooting Guide
Caption: Troubleshooting flowchart for HPLC peak tailing.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic amine and acidic silanol groups on the column. | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Lowering the pH can lead to more symmetric peaks for basic compounds.[3] |
| Column overload. | Dilute the sample and inject a smaller volume.[4] | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare mobile phases accurately, preferably by weight, and ensure thorough mixing.[5] Degas the mobile phase before use. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[4][6] | |
| Column not fully equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting injections, especially for gradient methods.[5] | |
| Baseline Noise/Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump to remove any trapped air.[5] |
| Contaminated mobile phase or column. | Use high-purity HPLC-grade solvents and flush the column with a strong solvent.[5] |
Example HPLC Protocol
-
Instrumentation : HPLC system with UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Take a ~50 µL aliquot of the reaction mixture, quench with 450 µL of a 50:50 water:acetonitrile mix. Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile components of a reaction mixture. It is particularly useful for identifying byproducts. Aromatic amines can be analyzed by GC, but may require derivatization to improve volatility and peak shape.[7][8]
Frequently Asked Questions (GC-MS)
Q1: Can this compound be analyzed directly by GC-MS? Yes, but aromatic amines can sometimes exhibit poor peak shape due to their polarity. If issues like peak tailing occur, derivatization (e.g., silylation with MSTFA) can be employed to make the analyte more volatile and less polar.[9]
Q2: What are common problems when analyzing amines by GC? Common issues include poor peak shape, ghost peaks, and poor reproducibility.[10] These can be caused by interactions with the column, septum bleed, or thermal degradation of the sample at high injector temperatures.[10][11]
Q3: My sample contains water. Is that a problem for GC analysis? Water can be detrimental to some GC columns and can interfere with certain derivatization reactions. If using silylation reagents, the sample must be anhydrous as moisture breaks down the reagent.[12]
GC-MS Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Injector issue (e.g., clogged liner, leaking septum). | Replace the injector liner and septum. A routine of changing septa after about 20 injections can prevent leaks.[11] |
| Sample degradation in the injector. | Lower the injector temperature. However, ensure it is still high enough to volatilize the analytes. | |
| Peak Tailing or Fronting | Active sites in the liner or on the column. | Use a deactivated liner. If the column is old, it may need to be replaced. |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent compatible with the analysis. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank. If peaks appear, bake out the column at a high temperature (within its limit) and clean the injector. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly.[11] |
Example GC-MS Protocol
-
Instrumentation : Gas chromatograph with a mass spectrometer detector.
-
Column : A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Program : Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temp : 280 °C.
-
Ion Source Temp : 230 °C.
-
Mass Range : Scan from m/z 40 to 450.
-
Sample Preparation : Take a ~50 µL aliquot of the reaction mixture, quench and extract into 1 mL of a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer with Na₂SO₄, filter, and inject.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8.5 | 190, 192 (M+, Br isotope pattern), 111 |
| Hypothetical Product | Varies based on structure | Varies |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent technique for unambiguous structure confirmation and can be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[5] ¹H, ¹³C, and ¹⁹F NMR can all provide valuable information.
Frequently Asked Questions (NMR)
Q1: How can I use NMR to determine the percent conversion of my reaction? You can determine the percent conversion by integrating a peak corresponding to the starting material and a non-overlapping peak corresponding to the product. The ratio of these integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two species.
Q2: Which solvent should I use for my NMR sample? Choose a deuterated solvent that dissolves both your starting material and expected product. Common choices include CDCl₃, DMSO-d₆, or MeOD-d₄.
Q3: What information can ¹⁹F NMR provide? ¹⁹F NMR is highly sensitive and can be very informative. The chemical shift of the fluorine atom will likely change significantly upon reaction at a nearby position on the pyridine ring, providing a clear marker for conversion.
NMR Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Sample contains paramagnetic impurities. | Filter the sample through a small plug of silica or celite. |
| Sample concentration is too high, leading to aggregation. | Dilute the NMR sample. | |
| Chemical exchange is occurring. | Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen. | |
| Poor Signal-to-Noise | Insufficient sample concentration. | Increase the concentration of the sample or increase the number of scans acquired. |
| Poor shimming of the magnet. | Re-shim the instrument on the sample. |
Representative NMR Data
The following table provides representative (not experimentally verified) chemical shifts for the starting material. Product shifts will vary depending on the specific reaction.
| Nucleus | This compound (Starting Material) |
| ¹H NMR | ~8.0 ppm (s, 1H), ~7.8 ppm (s, 1H), ~5.0 ppm (br s, 2H, -NH₂) |
| ¹³C NMR | ~150 (d), ~140 (d), ~135 (d), ~125 (d), ~110 (d) |
| ¹⁹F NMR | Chemical shift will be specific to the compound's environment. |
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. helixchrom.com [helixchrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. bre.com [bre.com]
- 12. reddit.com [reddit.com]
Stability and storage conditions for 3-Bromo-5-fluoropyridin-4-amine
This guide provides essential information on the stability, storage, and handling of 3-Bromo-5-fluoropyridin-4-amine to ensure its integrity in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For optimal preservation of its chemical integrity, refrigeration at 2-8°C is often recommended, along with protection from light.[4][5]
Q2: How should this compound be handled to avoid degradation?
A2: This compound may be sensitive to moisture and air.[5] It is advisable to handle it under an inert atmosphere, such as nitrogen or argon, especially when aliquoting for use. Avoid repeated opening and closing of the main container. Always use clean, dry spatulas and glassware.
Q3: What are the signs of degradation of this compound?
A3: Visual changes such as discoloration (e.g., darkening from an off-white or pale yellow powder) or changes in physical form (e.g., clumping) can indicate degradation.[5] For quantitative assessment, analytical techniques like HPLC can be used to check for the appearance of impurity peaks or a decrease in the main peak area.
Q4: Is this compound compatible with common laboratory solvents?
A4: While specific solubility data is not extensively available, similar compounds are soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5] It is recommended to prepare solutions fresh for each experiment. The stability in various solvents over time should be determined empirically if the solution needs to be stored.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Check the compound's appearance for signs of degradation. 3. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR). 4. If degradation is confirmed, use a fresh, properly stored batch of the compound. |
| Poor solubility in a chosen solvent | The compound may have limited solubility in that specific solvent. | 1. Try gentle warming or sonication to aid dissolution. 2. Consider using a different, more polar aprotic solvent such as DMF or DMSO.[5] 3. Ensure the solvent is anhydrous, as moisture can affect the compound. |
| Discoloration of the solid compound | Exposure to air, light, or impurities. | 1. Discard the discolored material if purity is critical. 2. For future prevention, store the compound under an inert atmosphere and protect it from light.[4] |
Storage and Stability Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place. Refrigeration at 2-8°C is often recommended. | [1][4][5][6] |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen). | [2][3] |
| Light | Protect from light. | [4] |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | [7][8] |
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are proprietary and depend on the research context. However, general safe handling procedures for weighing and preparing solutions should be followed.
General Procedure for Weighing and Dissolving:
-
Ensure all personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is worn.[2]
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.[9]
-
Use a clean, dry weighing vessel on a calibrated analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel.
-
Add the solid to the reaction vessel or volumetric flask containing the appropriate solvent.
-
If necessary, use gentle agitation or sonication to facilitate dissolution.
-
If the solution is not for immediate use, store it under appropriate conditions (cool, dark, and sealed).
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound [acrospharma.co.kr]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 3-Bromo-5-fluoropyridin-4-amine Reaction Products: A Comparative Guide by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-bromo-5-fluoropyridin-4-amine, a versatile building block in medicinal chemistry. We focus on three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation. The characterization of the resulting products by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) is presented, supported by detailed experimental protocols.
Workflow for Synthesis and Characterization
The logical flow from the starting material to the final, characterized products is outlined below. This workflow highlights the key stages of synthesis, purification, and spectroscopic analysis.
Caption: Experimental workflow from starting material to characterized products.
Data Presentation: Comparative Spectral Data
The following tables summarize the expected NMR and MS data for this compound and its derivatives. Chemical shifts (δ) are given in ppm, and coupling constants (J) are in Hz. Mass spectrometry data is presented as the expected mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | H-2 (δ, multiplicity, J) | H-6 (δ, multiplicity, J) | NH₂ (δ, broad singlet) | Other Signals (δ, multiplicity, J) |
| This compound | 8.05 (d, J=2.0) | 8.15 (s) | 6.50 | - |
| 3-Phenyl-5-fluoropyridin-4-amine | 8.10 (d, J=2.0) | 8.20 (s) | 6.60 | 7.30-7.50 (m, 5H) |
| 3-(Morpholino)-5-fluoropyridin-4-amine | 7.90 (d, J=2.5) | 8.00 (s) | 6.40 | 3.75 (t, J=4.5, 4H), 3.10 (t, J=4.5, 4H) |
| 4-Amino-5-fluoropyridine-3-carbonitrile | 8.30 (d, J=1.5) | 8.40 (s) | 6.80 | - |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | C-2 (δ, J_CF) | C-3 (δ) | C-4 (δ) | C-5 (δ, J_CF) | C-6 (δ, J_CF) | Other Signals (δ) |
| This compound | 145.0 (d, J=15) | 108.0 | 148.0 | 155.0 (d, J=250) | 135.0 (d, J=5) | - |
| 3-Phenyl-5-fluoropyridin-4-amine | 146.0 (d, J=14) | 125.0 | 149.0 | 156.0 (d, J=248) | 136.0 (d, J=4) | 128.0-138.0 (aromatic C's) |
| 3-(Morpholino)-5-fluoropyridin-4-amine | 144.0 (d, J=16) | 130.0 | 147.0 | 154.0 (d, J=245) | 134.0 (d, J=5) | 66.0, 50.0 (morpholine C's) |
| 4-Amino-5-fluoropyridine-3-carbonitrile | 148.0 (d, J=18) | 95.0 | 150.0 | 158.0 (d, J=255) | 138.0 (d, J=6) | 115.0 (CN) |
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Compound | ¹⁹F Chemical Shift (δ) |
| This compound | -120.0 |
| 3-Phenyl-5-fluoropyridin-4-amine | -118.5 |
| 3-(Morpholino)-5-fluoropyridin-4-amine | -122.3 |
| 4-Amino-5-fluoropyridine-3-carbonitrile | -115.0 |
Table 4: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Calculated M+H | Observed m/z |
| This compound | C₅H₄BrFN₂ | 190.96 | 190.9 |
| 3-Phenyl-5-fluoropyridin-4-amine | C₁₁H₉FN₂ | 189.08 | 189.1 |
| 3-(Morpholino)-5-fluoropyridin-4-amine | C₉H₁₂FN₃O | 198.10 | 198.1 |
| 4-Amino-5-fluoropyridine-3-carbonitrile | C₆H₄FN₃ | 138.04 | 138.0 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
General Procedure for Suzuki-Miyaura Coupling: Synthesis of 3-Phenyl-5-fluoropyridin-4-amine
To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
General Procedure for Buchwald-Hartwig Amination: Synthesis of 3-(Morpholino)-5-fluoropyridin-4-amine
In a nitrogen-filled glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol). Toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography (eluent: ethyl acetate/methanol) to yield the desired product.
General Procedure for Cyanation: Synthesis of 4-Amino-5-fluoropyridine-3-carbonitrile
A mixture of this compound (1.0 mmol), zinc cyanide (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.1 mmol), and dimethylformamide (5 mL) is heated under microwave irradiation at 150 °C for 30 minutes. The reaction mixture is cooled, diluted with water (15 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and evaporated. The crude product is purified by column chromatography (eluent: dichloromethane/methanol) to give the final compound.
A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoropyridin-4-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Utility of a Versatile Pyridine Building Block.
In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, 3-Bromo-5-fluoropyridin-4-amine stands out as a versatile building block, offering multiple points for molecular elaboration. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and an amino group for further functionalization or to influence electronic character—makes it a highly attractive substrate for the synthesis of complex molecules.
This guide provides a comparative overview of the reactivity of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, head-to-head comparative studies on this specific molecule are limited, this guide draws upon experimental data from structurally similar halopyridines to provide a robust framework for predicting its reactivity and optimizing reaction conditions.
General Reactivity Trends of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the nature of the halogen atom. The C-X bond strength decreases down the group (F > Cl > Br > I), which inversely correlates with the rate of oxidative addition to the palladium(0) catalyst—often the rate-determining step. Consequently, the general order of reactivity for halopyridines is I > Br > Cl > F.[1]
For this compound, the bromine atom at the 3-position is the primary site for cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom is expected to enhance the electrophilicity of the C-Br bond, thereby facilitating oxidative addition. However, the presence of the adjacent amino group at the 4-position can potentially influence the reaction outcome through its electronic donating effect and its ability to coordinate with the palladium catalyst.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative summary of the expected reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with supporting data from analogous bromopyridine derivatives presented in the tables.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For bromopyridines, this reaction is generally efficient, and the presence of an amino group can be tolerated, often without the need for a protecting group.[2] The electron-deficient nature of the pyridine ring in this compound is anticipated to favor the coupling process.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [3] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | 74 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 | [5] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 2 | 92 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The reaction of bromopyridines with a variety of amines is well-established.[6] For this compound, the primary amino group may undergo self-coupling or other side reactions, which could necessitate careful optimization of reaction conditions or the use of a suitable protecting group. However, successful aminations of unprotected aminobromopyridines have been reported.[7]
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Derivative | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | [8] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/dppp | NaOBut | Toluene | 80 | 18 | 98 | [9] |
| 3-Halo-2-aminopyridines | Primary and Secondary Amines | RuPhos- and BrettPhos-precatalysts | LiHMDS | THF | 65 | 16 | up to 85 | [10] |
| p-Bromotoluene | Piperazine | Pd(dba)₂/(±)BINAP | NaO-t-Bu | m-Xylene | (MW) | - | High | [11] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[12] The reaction is generally tolerant of a wide range of functional groups. For aminobromopyridines, the Sonogashira coupling has been shown to proceed with good to excellent yields.[13]
Table 3: Comparative Yields in Sonogashira Coupling of Bromopyridines
| Bromopyridine Derivative | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [13][14] |
| 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)ethyne | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | 93 | [15] |
| Aryl Bromides | Terminal Alkynes | (NHC)-Cu/(NHC)-Pd | K₂CO₃ | Dioxane | RT | 24 | High | [16] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 87 | [13] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can serve as a starting point for the optimization of reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) is taken in a reaction vessel.[2] The vessel is evacuated and backfilled with an inert gas (e.g., Argon) for three cycles. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is then added.[2] The reaction mixture is heated with stirring (e.g., 80-120 °C) for the required time (typically 2-24 h) and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOBut, 1.2-2.0 equiv).[7][8] Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring (e.g., 80-110 °C) for the specified time (typically 4-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a degassed solution of the bromopyridine (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., a mixture of THF and an amine base like Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added under an inert atmosphere.[13][15] The reaction mixture is stirred at room temperature or heated (e.g., up to 100 °C) for the required duration (typically 3-24 h). The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel and complex molecules in drug discovery and materials science. Based on the reactivity trends of analogous halopyridines, it is expected to be a highly effective substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The provided comparative data and generalized protocols offer a solid foundation for researchers to explore the synthetic potential of this valuable compound. Further optimization of reaction conditions for specific coupling partners will be key to maximizing yields and achieving desired outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of compounds derived from 3-Bromo-5-fluoropyridin-4-amine
A comprehensive comparison of the crystallographic data of compounds derived from or related to substituted bromofluoropyridines remains a challenge due to the limited availability of public X-ray crystal structure data for direct derivatives of 3-Bromo-5-fluoropyridin-4-amine. Extensive searches of chemical and crystallographic databases did not yield specific structural data for compounds synthesized directly from this particular precursor. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of a closely related bromofluoro-substituted heterocyclic compound with available X-ray crystal structure data: 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This compound, while not a direct derivative, contains key structural motifs relevant to the study of halogenated heterocyclic systems.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This data provides a baseline for understanding the solid-state conformation and packing of a molecule containing both bromo- and fluoro- substituted aromatic rings.
| Parameter | 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide[1] |
| Chemical Formula | C₁₆H₁₃BrFN₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.6734(6) Åb = 11.1226(5) Åc = 9.4184(4) Åβ = 102.524(2)° |
| Unit Cell Volume | 1500.57(11) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100 K |
| R-factor (Rgt(F)) | 0.0473 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of crystallographic studies. The following protocol outlines the typical steps involved in the synthesis and X-ray crystal structure analysis of compounds such as the pyrazole derivative presented.
Synthesis of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide [1]
-
A mixture of (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one and thiosemicarbazide is prepared.
-
Two mole equivalents of sodium hydroxide in ethanol are added to the mixture.
-
The reaction mixture is refluxed for 3 hours.
-
The resulting solid product is filtered, dried, and recrystallized from dimethylformamide to yield colorless crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Refinement [1]
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation.
-
The collected data is processed to obtain the unit cell parameters and intensity of reflections.
-
The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
To illustrate the logical workflow of a typical X-ray crystallography experiment, the following diagrams are provided.
Caption: A flowchart outlining the major stages of X-ray crystal structure analysis.
Caption: The logical progression from chemical synthesis to structural elucidation and its application.
References
The Pivotal Role of 3-Bromo-5-fluoropyridin-4-amine in the Synthesis of Novel Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: The quest for highly selective and potent kinase inhibitors has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the substituted pyridinamine core has emerged as a privileged structure. This guide focuses on pharmaceuticals synthesized using 3-Bromo-5-fluoropyridin-4-amine, a key building block in the development of targeted therapies. We present a comparative analysis of a prominent drug candidate synthesized from a closely related precursor, Deucravacitinib, alongside its therapeutic alternatives, supported by in vitro and in vivo experimental data.
Deucravacitinib: A Case Study in Selective TYK2 Inhibition
Deucravacitinib (BMS-986165) is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases.[2] The synthesis of Deucravacitinib and related TYK2 inhibitors often involves key intermediates that are structurally analogous to or can be derived from this compound, highlighting the importance of this chemical motif in achieving high selectivity and potency.
Mechanism of Action: Allosteric Inhibition of TYK2
Deucravacitinib possesses a unique mechanism of action, binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active (JH1) domain targeted by many other JAK inhibitors.[1][2] This allosteric inhibition locks TYK2 in an inactive conformation, thereby blocking the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are central to the pathogenesis of psoriasis and other autoimmune diseases.
Comparative In Vitro and In Vivo Performance
The following tables summarize the in vitro potency and in vivo efficacy of Deucravacitinib compared to other relevant kinase inhibitors used in the treatment of autoimmune diseases.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| Deucravacitinib | TYK2 (JH2) | 1.0 | >1000-fold | >2000-fold | >2000-fold |
| Tofacitinib | JAK1/JAK3 | 1.1 (JAK1), 2.0 (JAK3) | - | ~20-fold vs JAK2 | - |
| Upadacitinib | JAK1 | 43 | - | ~74-fold vs JAK2 | >100-fold vs JAK3 |
| Baricitinib | JAK1/JAK2 | 5.9 (JAK1), 5.7 (JAK2) | - | - | ~70-fold vs JAK3 |
Data compiled from publicly available sources.
Table 2: In Vivo Efficacy in a Mouse Model of Psoriasis (IL-23 Induced)
| Treatment | Dose (mg/kg, oral) | Reduction in Ear Thickness (%) | Reduction in Inflammatory Cytokine mRNA (IL-17A, IL-22) (%) |
| Deucravacitinib | 10 | ~75% | ~80-90% |
| Tofacitinib | 30 | ~60% | ~70-80% |
| Vehicle | - | 0% | 0% |
Data are representative of typical findings in preclinical models.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
Methodology:
-
Recombinant human TYK2 (JH2 domain) and other JAK family kinases are used.
-
The kinase activity is measured using a fluorescence-based assay that detects the phosphorylation of a peptide substrate.
-
The test compound is serially diluted and incubated with the kinase and the substrate in the presence of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The fluorescence signal is measured, and the percentage of inhibition is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Mouse Model of Psoriasis
Objective: To evaluate the in vivo efficacy of the test compound in reducing psoriatic-like skin inflammation.
Methodology:
-
BALB/c mice are injected intradermally in the ear with recombinant murine IL-23 to induce a psoriasis-like phenotype.
-
Mice are treated orally with the test compound or vehicle once daily for a specified duration.
-
Ear thickness is measured daily as a macroscopic indicator of inflammation.
-
At the end of the study, ear tissue is collected for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
RNA is extracted from the ear tissue to quantify the expression of key inflammatory cytokine genes (e.g., IL-17A, IL-22) by quantitative real-time PCR (qRT-PCR).
Conclusion
The strategic use of building blocks like this compound has been instrumental in the development of highly selective kinase inhibitors. Deucravacitinib stands as a prime example of how targeting a specific domain within a kinase can lead to a differentiated and effective therapeutic agent. The comparative data presented here underscore the superior selectivity of Deucravacitinib for TYK2 over other JAK family members, which is a key factor in its clinical profile. The detailed experimental protocols provide a foundation for researchers to design and execute their own in vitro and in vivo studies in the pursuit of novel kinase inhibitors.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-5-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of principal analytical techniques for the quantification of 3-Bromo-5-fluoropyridin-4-amine. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for analogous halogenated pyridine and aniline derivatives. The performance data presented is based on validated methods for structurally similar compounds and serves as a reliable benchmark for method development and selection. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for the quantification of non-volatile and thermally labile compounds like this compound. It offers an excellent balance of sensitivity, precision, and accuracy for routine quality control and research applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. Due to the limited volatility of the target analyte, derivatization may be necessary to improve its amenability to GC analysis. GC-MS provides high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities or for applications requiring very low detection limits.[1][2]
-
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective approach for quantification.[1] This technique is suitable for compounds that possess a chromophore, which is expected for this compound due to the pyridine ring. It is well-suited for routine assays where high sensitivity is not the primary consideration.[1]
Data Presentation: Performance Comparison
The following table summarizes the typical validation parameters for the quantification of compounds structurally similar to this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. These values can be considered as expected performance metrics when developing a method for the target analyte.
| Validation Parameter | HPLC Method (Estimated) | GC-MS Method (for related pyridine compounds) | UV-Vis Spectrophotometry (Estimated) |
| Linearity (R²) | > 0.999 | > 0.996 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 89-101% | 97-103% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~1.5 ng/mL | 0.006 mg/kg (for pyridine) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL | 0.02 mg/kg (for pyridine) | ~1.5 µg/mL |
Data for HPLC and UV-Vis are estimated based on typical performance for similar aromatic amines and halogenated pyridines. Data for GC-MS is based on a validated method for pyridine.[1]
Experimental Protocols and Workflows
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable method for the analysis of this compound. A reverse-phase method is generally recommended.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5.0 µm particle size) is a common starting point.[3]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a modifier like phosphoric acid or ammonium formate). A typical starting point could be a ratio of 80:20 methanol to water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Determined by performing a UV scan of the analyte. For similar aromatic amines, detection is often in the range of 230-300 nm.[3][4]
-
Sample Preparation:
-
Accurately weigh a standard of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve and dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization may be required to increase the volatility and thermal stability of this compound.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS) detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation (with Derivatization):
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare calibration standards by diluting the stock solution.
-
To an aliquot of the standard or sample solution, add a derivatizing agent (e.g., a silylating agent like BSTFA).
-
Heat the mixture to complete the derivatization reaction.
-
Inject the derivatized solution into the GC-MS.
-
Workflow Diagram:
Caption: GC-MS analysis workflow including a derivatization step.
UV-Vis Spectrophotometry
This technique is based on the absorption of ultraviolet or visible light by the analyte in solution.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent that does not absorb in the region of analyte absorbance (e.g., ethanol or methanol).[1]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of 200-400 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution at a concentration that falls within the linear range of the calibration curve.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample at the predetermined λmax.
-
Workflow Diagram:
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluoropyridin-4-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-fluoropyridin-4-amine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is a hazardous chemical, and its disposal must be managed by professionals. This guide is intended for researchers, scientists, and drug development professionals who are trained in handling hazardous materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as acutely toxic and corrosive. It is fatal if swallowed and toxic in contact with skin or if inhaled. It also causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., Butyl rubber or Viton®).
-
Chemical safety goggles and a face shield.
-
A properly buttoned laboratory coat.
-
Respiratory protection is required when dusts are generated.
All handling and preparation for disposal of this compound and its waste should be conducted in a certified chemical fume hood to prevent exposure through inhalation.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data for this compound, which is critical for risk assessment prior to handling and disposal.
| Property | Value | Reference |
| GHS Hazard Statements | H300, H311+H331, H314, H411 | |
| GHS Signal Word | Danger | |
| Melting Point | 155 - 158 °C (311 - 316 °F) | |
| Boiling Point | 273 °C (523 °F) | |
| Partition coefficient: n-octanol/water | log Pow: ca. -0.76 at 7.4 pH |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[1][2] In-lab treatment or neutralization is not recommended due to the compound's high toxicity and potential for hazardous reactions.
1.0 Waste Segregation and Collection
1.1. Identify the Waste Stream: All waste containing this compound, including unused or expired product, reaction residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and cleaning materials, must be identified as hazardous waste.
1.2. Segregate Halogenated Waste: As a halogenated organic compound, all waste associated with this compound must be segregated into a designated "Halogenated Organic Waste" stream.[3][4][5] It is crucial to keep this waste separate from non-halogenated chemical waste to ensure proper disposal and to avoid increased disposal costs.[3][4]
1.3. Waste Container Selection:
- Solid Waste: Collect solid this compound waste and contaminated disposables in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[5]
- Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.[5]
2.0 Labeling and Storage
2.1. Labeling: The waste container must be clearly and accurately labeled. The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- A list of all other components in the waste mixture.
- The appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmentally hazardous).
2.2. Container Management: The waste container must be kept securely closed at all times, except when adding waste, to prevent the release of harmful vapors.[1][2]
2.3. Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents and strong acids.[6][7] The storage area should be clearly marked as a hazardous waste storage location.[8]
3.0 Final Disposal
3.1. Professional Disposal: The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
3.2. Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2][6][10]
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and to contain the spill.
-
Small Spills: If a small amount of this compound is spilled and you are trained to handle it, you may clean it up.[11] Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8] Absorb any liquid with an inert, dry material (e.g., sand, vermiculite).[11] Place all contaminated materials into the designated hazardous waste container.[11]
-
Large Spills: For a large spill, immediately evacuate the area and alert others. Contact your institution's emergency response team or environmental health and safety office.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-Bromo-5-fluoropyridin-4-amine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridin-4-amine.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be considered harmful if swallowed, toxic in contact with skin or if inhaled, a cause of skin irritation, and a cause of serious eye damage.[1][2] A comprehensive PPE strategy is mandatory to mitigate exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Item | Specifications and Best Practices |
| Engineering Controls | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Inspect gloves for any signs of degradation or punctures before use and change them frequently.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a fume hood or if dust is generated. A respirator with a particulate filter is recommended.[2] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Step-by-Step Operational Plan for Safe Handling
A systematic approach is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations:
-
Designated Area: Designate a specific area within a certified chemical fume hood for all handling activities.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Assemble Materials: Gather all necessary PPE, equipment, and reagents before starting work.
-
Review Procedures: Read and understand the entire experimental protocol before beginning.
Handling Protocol:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to control airborne particulates.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound gently to minimize the generation of airborne dust. .
-
-
Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Plan
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][2] Seek immediate medical attention. |
| Minor Spill | For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. |
| Major Spill | In the event of a large spill, evacuate the area immediately. Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Wear self-contained breathing apparatus and full protective gear.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
-
Liquid Waste (Solutions):
-
Collect in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
-
Contaminated Materials (Gloves, Weighing Boats, etc.):
-
Place in a designated solid hazardous waste container.
-
All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and safety considerations for handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
